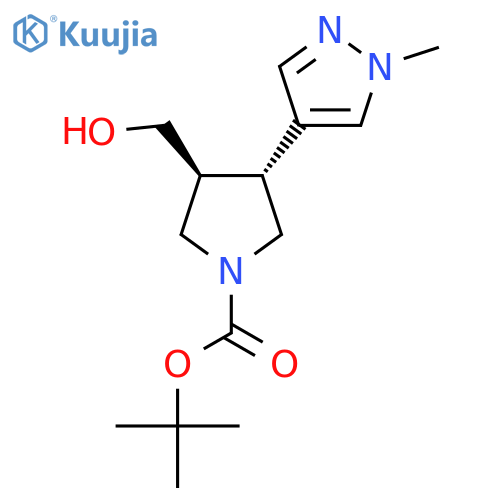Cas no 2413846-42-9 (tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate)

2413846-42-9 structure
商品名:tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2413846-42-9
- tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
- EN300-26665681
- EN300-26665680
- rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
-
- インチ: 1S/C14H23N3O3/c1-14(2,3)20-13(19)17-7-11(9-18)12(8-17)10-5-15-16(4)6-10/h5-6,11-12,18H,7-9H2,1-4H3/t11-,12-/m0/s1
- InChIKey: DODLUCLXASSUSL-RYUDHWBXSA-N
- ほほえんだ: OC[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1C1C=NN(C)C=1
計算された属性
- せいみつぶんしりょう: 281.17394160g/mol
- どういたいしつりょう: 281.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 67.6Ų
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26665680-0.1g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
| Enamine | EN300-26665681-10.0g |
rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 10.0g |
$3191.0 | 2023-07-09 | ||
| Enamine | EN300-26665681-1.0g |
rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 1.0g |
$743.0 | 2023-07-09 | ||
| Enamine | EN300-26665680-0.25g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
| Enamine | EN300-26665680-10g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 10g |
$3315.0 | 2023-09-12 | ||
| Enamine | EN300-26665680-5g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 5g |
$2235.0 | 2023-09-12 | ||
| Enamine | EN300-26665680-1g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 1g |
$770.0 | 2023-09-12 | ||
| Enamine | EN300-26665680-1.0g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
| Enamine | EN300-26665681-0.05g |
rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 0.05g |
$624.0 | 2023-07-09 | ||
| Enamine | EN300-26665681-0.1g |
rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 0.1g |
$653.0 | 2023-07-09 |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
2413846-42-9 (tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate) 関連製品
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
